

what is Seviteronel and what is it used for

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Compound Focus: Seviteronel

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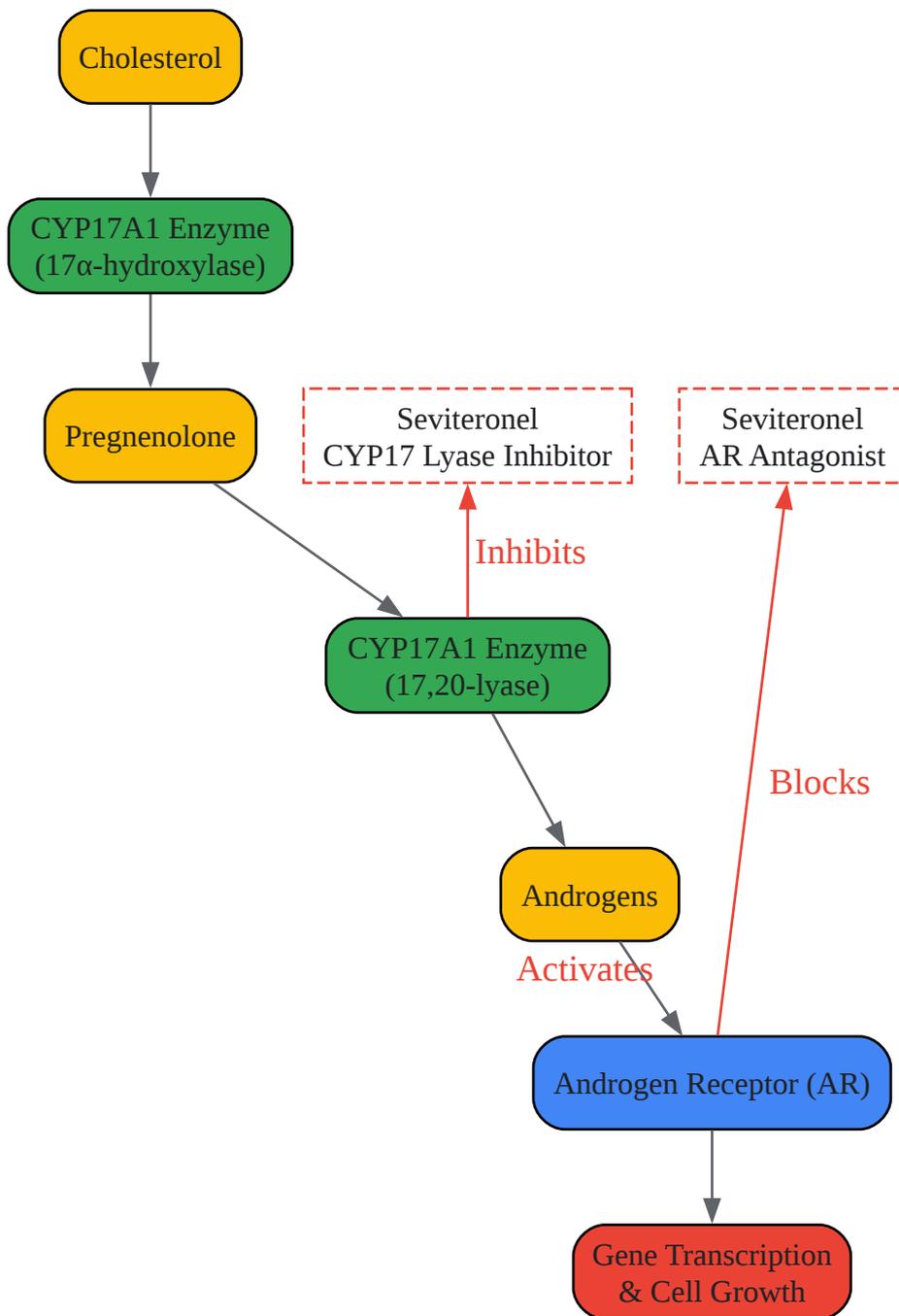
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Mechanism of Action & Pharmacodynamics

Seviteronel's therapeutic action stems from its dual mechanism, which simultaneously reduces androgen production and blocks androgen signaling.

- **CYP17 Lyase Inhibition:** **Seviteronel** potently and selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is crucial for the biosynthesis of androgens (e.g., testosterone) and estrogens [1] [2] [3]. Its **~10-fold selectivity** for lyase over 17 α -hydroxylase activity is a key differentiator; this higher specificity may result in less interference with cortisol production compared to other CYP17A1 inhibitors like abiraterone, potentially allowing administration without concomitant steroid replacement [3].
- **Androgen Receptor Antagonism:** **Seviteronel** directly competes with androgens for binding to the AR and acts as a competitive antagonist. It inhibits both wild-type and some mutated forms (e.g., T877A, F876L) of the receptor [1] [3].

This dual action is illustrated in the following pathway:



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Preclinical & Clinical Research Applications

Seviteronel has been investigated in various cancer types, primarily those driven by androgen receptor signaling.

Breast Cancer

Research has focused on **triple-negative breast cancer (TNBC)** and **estrogen receptor-positive (ER+) breast cancer**, particularly subsets that express the androgen receptor (AR+) [1] [4].

- **Preclinical Findings:** In vitro and in vivo studies demonstrated that **seviteronel** inhibits the growth of various breast cancer cell lines, including ER+/AR+ and TNBC/AR+ models. It showed efficacy in tamoxifen-resistant cell lines and AR-driven models, in some cases with higher potency than enzalutamide (another AR inhibitor) [1]. A key study also found that **seviteronel** acts as a **radiosensitizer** in AR+ TNBC models, impairing DNA double-strand break repair and enhancing the efficacy of radiation therapy in vitro and in vivo [5].
- **Clinical Trials (Phase 1):** A phase 1 study in women with advanced TNBC or ER+ breast cancer established the **recommended Phase 2 dose (RP2D) as 450 mg once daily** [1]. At this dose, clinical benefit was observed: 4 out of 7 subjects achieved stable disease or better at 16 weeks (for TNBC) or 24 weeks (for ER+) [1]. The most common adverse events were Grade 1 or 2, including tremor, nausea, vomiting, and fatigue [1].

Prostate Cancer

Seviteronel was evaluated for **metastatic castration-resistant prostate cancer (mCRPC)**.

- **Clinical Outcome:** A Phase 2 study in patients whose disease had progressed on enzalutamide showed that **seviteronel** was **not generally well-tolerated** and was associated with limited clinical efficacy [6]. The study reported a high rate of toxicity, with common adverse events including concentration impairment, fatigue, tremor, and nausea, leading to premature discontinuation in many patients [6]. Only one of 17 patients achieved a significant decline in prostate-specific antigen [6]. This suggests limited potential for **seviteronel** as a single agent in this treatment-resistant setting.

Experimental Protocols for Key Studies

For research purposes, here are the methodologies from two pivotal studies on **seviteronel**.

Protocol for In Vitro Radiosensitization Study [5]

This study investigated the radiosensitizing effects of **seviteronel** on AR+ TNBC cell lines.

- **Cell Lines & Culture:** Used AR+ TNBC models (e.g., MDA-MB-453, ACC-422) and AR-negative controls (e.g., MDA-MB-231). Cells were maintained in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
- **Radiosensitization Assay (Clonogenic Survival):**
 - **Pre-treatment:** Cells were treated with **seviteronel** (e.g., 1-5 µM) or vehicle control for a specified period before irradiation.
 - **Irradiation:** Cells were irradiated at various doses (e.g., 0, 2, 4, 6, 8 Gy).
 - **Clonogenic Assay:** After irradiation, cells were trypsinized, counted, and re-seeded at low density in fresh drug-free medium to form colonies for 7-14 days.
 - **Analysis:** Colonies were fixed, stained, and counted. Survival fractions were calculated and fitted to a linear-quadratic model. The radiation enhancement ratio (RER) was determined.
- **DNA Damage Repair Analysis (γH2AX Foci):**
 - Cells grown on coverslips were treated with **seviteronel** and irradiated.
 - At fixed time points post-irradiation (e.g., 0.5, 6, 16, 24h), cells were fixed and immunostained for γH2AX, a marker of DNA double-strand breaks.
 - Foci were counted using fluorescence microscopy to quantify the kinetics of DNA repair.

Protocol for In Vivo Xenograft Study [5]

This protocol assessed the combined effect of **seviteronel** and radiation in a mouse model.

- **Animal Model:** Immunocompromised mice were subcutaneously inoculated with AR+ TNBC cells (e.g., MDA-MB-453) to form tumors.
- **Dosing and Treatment:**
 - **Drug Administration:** Once tumors reached a measurable volume (e.g., ~150 mm³), mice received **seviteronel** (e.g., 50 mg/kg) or vehicle control via oral gavage daily.
 - **Radiation Therapy:** Tumors were locally irradiated (e.g., 2-4 Gy per fraction) while the rest of the body was shielded.
- **Endpoint Analysis:**
 - **Tumor Volume:** Measured regularly with calipers. Tumor volume doubling and tripling times were calculated.
 - **Statistical Analysis:** Compare tumor growth curves between control, **seviteronel**-only, radiation-only, and combination groups to evaluate synergistic effects.

Quantitative Data Summary

The table below consolidates key quantitative findings from research on **seviteronel**.

Parameter	Value / Finding	Context / Model
CYP17 Lyase IC ₅₀	69 nM [7]	In vitro, human enzyme
CYP17 Hydroxylase IC ₅₀	670 nM [3]	In vitro, human enzyme
Recommended Phase 2 Dose	450 mg, once daily [1]	Women with advanced breast cancer
Clinical Benefit Rate (CBR)	4 of 7 subjects [1]	At 450 mg QD (CBR16 for TNBC, CBR24 for ER+)
Common Adverse Events (Gr 1/2)	Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%) [1]	Phase 1 study in breast cancer
PSA Response (≥50% decline)	1 of 17 patients (6%) [6]	Phase 2 study in mCRPC post-enzalutamide

Future Research Directions

Based on the current evidence, future research on **seviteronel** could focus on:

- **Combination Therapies:** Exploring synergies with other agents, such as CDK4/6 inhibitors or PD-1/PD-L1 checkpoint inhibitors, especially in AR+ TNBC [4].
- **Biomarker Development:** Identifying robust biomarkers beyond AR expression by IHC to better predict which patients are most likely to respond to therapy [4].
- **Overcoming Resistance:** Investigating mechanisms of resistance to **seviteronel** and developing strategies to overcome them, potentially by combining it with low-dose dexamethasone or other pathway-targeted drugs [6].

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